1,1-Difluorospiro[2.5]octan-6-one chemical properties
1,1-Difluorospiro[2.5]octan-6-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1,1-Difluorospiro[2.5]octan-6-one
Abstract
1,1-Difluorospiro[2.5]octan-6-one is a compelling structural motif for modern chemistry, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of a gem-difluorocyclopropane unit into a spirocyclic system containing a cyclohexanone ring imparts a unique combination of conformational rigidity, modulated electronic properties, and metabolic stability. This guide provides an in-depth analysis of its core chemical properties, including structural and physicochemical characteristics, spectroscopic signatures, synthetic pathways, and chemical reactivity. Furthermore, we explore its potential as a versatile building block for the development of novel therapeutics, leveraging its distinct three-dimensional architecture to explore chemical space more effectively.
Introduction: The Strategic Value of Fluorinated Spirocycles
Spirocyclic scaffolds are increasingly sought after in drug development for their inherent three-dimensionality.[1] Unlike flat aromatic systems, spirocycles present substituents in well-defined vectors, which can lead to improved potency and selectivity for biological targets.[1] The quaternary spiro-carbon enhances the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher success rates in clinical development.[1]
The introduction of fluorine, and specifically a gem-difluoro group, offers further strategic advantages. The difluoromethylene (CF₂) group is a lipophilic bioisostere of a carbonyl or ether oxygen, capable of engaging in unique non-covalent interactions while often improving metabolic stability by blocking sites of oxidative metabolism. The rigid cyclopropane ring fused in a spiro fashion to a cyclohexanone core creates the unique structure of 1,1-Difluorospiro[2.5]octan-6-one, a building block poised for creating novel chemical entities with desirable pharmaceutical properties.[2]
Structural and Physicochemical Properties
The defining feature of 1,1-Difluorospiro[2.5]octan-6-one is the fusion of a planar cyclopropane ring with a cyclohexane ring, which adopts a chair-like conformation to minimize steric strain. The presence of the spiro-center and the gem-difluoro group significantly influences the molecule's overall shape and electronic distribution.
The conformational equilibrium of the six-membered ring is a key property. Studies on the related spiro[2.5]octan-6-ol have shown that the cyclohexane ring undergoes inversion, similar to a standard cyclohexane.[3] For 1,1-Difluorospiro[2.5]octan-6-one, the chair conformation would be the predominant form. The electronegative fluorine atoms can influence the electronic environment of the adjacent carbonyl group, potentially affecting its reactivity.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀F₂O | [4] |
| Molecular Weight | 160.16 g/mol | [4] |
| CAS Number | 1513853-81-0 | [4][5] |
| Purity | Typically ≥97% | [4] |
| Storage | Sealed in dry, 2-8°C | [5] |
| Predicted LogP | 1.96 | [6] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [6] |
Spectroscopic Characterization (Predicted)
While specific spectral data is not widely published, the structure of 1,1-Difluorospiro[2.5]octan-6-one allows for reliable prediction of its key spectroscopic features, essential for reaction monitoring and quality control.[7]
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¹H NMR Spectroscopy: The spectrum would be complex due to the rigid, asymmetric nature of the molecule. Protons on the cyclohexane ring would appear as multiplets in the 1.5-3.0 ppm range. The protons on the cyclopropane ring would likely appear as a distinct set of multiplets at higher field (0.5-1.5 ppm), with complex splitting patterns due to geminal and vicinal coupling, including coupling to fluorine.
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¹³C NMR Spectroscopy: The spectrum would show 8 distinct signals. The carbonyl carbon (C=O) would be the most downfield, typically in the 200-210 ppm range. The spiro-carbon would be a unique quaternary signal. The carbon of the difluoromethylene group (CF₂) would appear as a triplet due to one-bond C-F coupling, at a characteristic chemical shift. The remaining CH₂ carbons of the cyclohexane and cyclopropane rings would appear in the aliphatic region.
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¹⁹F NMR Spectroscopy: A single signal, likely a complex multiplet, would be expected for the two chemically equivalent fluorine atoms, showing coupling to the adjacent cyclopropyl and cyclohexyl protons.
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Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch would be prominent in the range of 1710-1730 cm⁻¹.[8] The C-F bonds would exhibit strong stretching absorptions in the 1000-1200 cm⁻¹ region. The absence of a broad peak around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl impurities.[8]
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Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 160.[9] Common fragmentation patterns would likely involve the loss of CO (m/z = 28), ethylene (m/z = 28), and fragments related to the cyclopropane ring, providing confirmation of the molecular structure.[9]
Synthesis and Manufacturing
Caption: Proposed synthetic workflow for 1,1-Difluorospiro[2.5]octan-6-one.
This approach leverages readily available starting materials and a well-precedented difluorocyclopropanation reaction, making it suitable for multigram scale production, similar to strategies used for other difluorinated spirocycles.[10]
Chemical Reactivity and Stability
The reactivity of 1,1-Difluorospiro[2.5]octan-6-one is dominated by the ketone functional group, while the gem-difluorocyclopropane ring is generally robust and stable under many reaction conditions.
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Reactions at the Carbonyl Group: The ketone is susceptible to a wide range of standard transformations.
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Reduction: Can be selectively reduced to the corresponding alcohol, 1,1-Difluorospiro[2.5]octan-6-ol[11], using hydride reagents like NaBH₄. This alcohol can serve as a handle for further functionalization.
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Nucleophilic Addition: Reacts with Grignard or organolithium reagents to introduce alkyl, aryl, or other substituents at the C6 position, leading to tertiary alcohols.
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Reductive Amination: Can be converted to the amine, 1,1-Difluorospiro[2.5]octan-6-amine[12], a valuable intermediate for amide or sulfonamide synthesis.
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Wittig Reaction: Can be converted to an exocyclic alkene, providing a scaffold for further modifications like Michael additions or epoxidations.
-
-
Stability: The gem-difluorocyclopropane ring is significantly more stable than its non-fluorinated counterpart due to the strength of the C-F bonds. It is resistant to many nucleophilic and acidic conditions that might open a standard cyclopropane ring. Thermally, spiro compounds exhibit high stability, a trait that is expected to be retained in this molecule.
Caption: Reactivity map for 1,1-Difluorospiro[2.5]octan-6-one.
Applications in Drug Discovery
The true value of 1,1-Difluorospiro[2.5]octan-6-one lies in its application as a scaffold in drug discovery. Its rigid, three-dimensional structure allows for the precise positioning of pharmacophoric groups, potentially enhancing binding affinity and selectivity. Replacing a more flexible or planar fragment (like a cyclohexanone or phenyl ring) with this spirocyclic core can favorably modulate key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[2]
For instance, introducing this scaffold can:
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Improve Metabolic Stability: The gem-difluoro group and the quaternary spiro-carbon block potential sites of metabolism.
-
Modulate Lipophilicity and Solubility: The polar carbonyl and the lipophilic difluoroalkane character provide a balance that can be fine-tuned through derivatization to optimize solubility and cell permeability.[1]
-
Enhance Binding Affinity: The rigid conformation reduces the entropic penalty upon binding to a protein target.[13]
This building block is ideal for constructing libraries of compounds for screening against various targets, including kinases, proteases, and GPCRs, where precise spatial orientation of substituents is critical for activity.
Experimental Protocols
Protocol: Reduction of 1,1-Difluorospiro[2.5]octan-6-one to 1,1-Difluorospiro[2.5]octan-6-ol
This protocol describes a standard, reliable method for the reduction of the ketone to the corresponding secondary alcohol.
Materials:
-
1,1-Difluorospiro[2.5]octan-6-one (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Deionized water
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1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 1,1-Difluorospiro[2.5]octan-6-one (e.g., 1.60 g, 10.0 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Reducing Agent: Add sodium borohydride (e.g., 0.57 g, 15.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water (20 mL) at 0°C, followed by 1 M HCl until the pH is ~5-6 to neutralize excess NaBH₄ and decompose borate esters.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL). Trustworthiness Note: The brine wash removes residual water and inorganic salts, ensuring a clean product upon solvent evaporation.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1,1-Difluorospiro[2.5]octan-6-ol.[11]
Conclusion
1,1-Difluorospiro[2.5]octan-6-one is more than a chemical curiosity; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its unique combination of spirocyclic rigidity, the bio-isosteric properties of the gem-difluoro group, and the versatile reactivity of the ketone functional group make it an exceptionally valuable tool for medicinal chemists. By enabling the exploration of novel three-dimensional chemical space, this compound and its derivatives are poised to play a significant role in the development of the next generation of therapeutic agents.
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